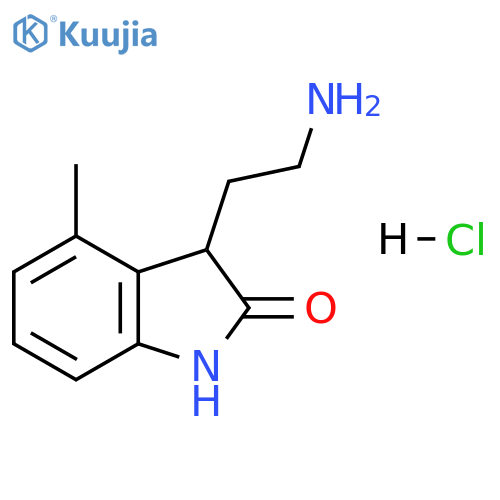Cas no 2580208-57-5 (3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride)

2580208-57-5 structure
商品名:3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
CAS番号:2580208-57-5
MF:C11H15ClN2O
メガワット:226.702601671219
MDL:MFCD33020049
CID:5458429
PubChem ID:155858525
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2580208-57-5
- 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride
- Z4607148565
- 3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
- EN300-27699207
- 2H-Indol-2-one, 3-(2-aminoethyl)-1,3-dihydro-4-methyl-, hydrochloride (1:1)
-
- MDL: MFCD33020049
- インチ: 1S/C11H14N2O.ClH/c1-7-3-2-4-9-10(7)8(5-6-12)11(14)13-9;/h2-4,8H,5-6,12H2,1H3,(H,13,14);1H
- InChIKey: VKNBGMZGEXRSBD-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(C)=CC=C2)C(CCN)C1=O.[H]Cl
計算された属性
- せいみつぶんしりょう: 226.0872908g/mol
- どういたいしつりょう: 226.0872908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27699207-1g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
2580208-57-5 | 95% | 1g |
$1658.0 | 2023-09-10 | |
| Enamine | EN300-27699207-0.5g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
2580208-57-5 | 95.0% | 0.5g |
$1293.0 | 2025-03-20 | |
| Enamine | EN300-27699207-5g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
2580208-57-5 | 95% | 5g |
$4806.0 | 2023-09-10 | |
| Aaron | AR028D07-500mg |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-onehydrochloride |
2580208-57-5 | 95% | 500mg |
$1803.00 | 2025-02-16 | |
| Enamine | EN300-27699207-0.05g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
2580208-57-5 | 95.0% | 0.05g |
$440.0 | 2025-03-20 | |
| Enamine | EN300-27699207-5.0g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
2580208-57-5 | 95.0% | 5.0g |
$4806.0 | 2025-03-20 | |
| Aaron | AR028D07-50mg |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-onehydrochloride |
2580208-57-5 | 95% | 50mg |
$630.00 | 2025-02-16 | |
| Aaron | AR028D07-1g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-onehydrochloride |
2580208-57-5 | 95% | 1g |
$2305.00 | 2025-02-16 | |
| Aaron | AR028D07-250mg |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-onehydrochloride |
2580208-57-5 | 95% | 250mg |
$1156.00 | 2025-02-16 | |
| Enamine | EN300-27699207-0.1g |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride |
2580208-57-5 | 95.0% | 0.1g |
$575.0 | 2025-03-20 |
3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2580208-57-5 (3-(2-aminoethyl)-4-methyl-2,3-dihydro-1H-indol-2-one hydrochloride) 関連製品
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
